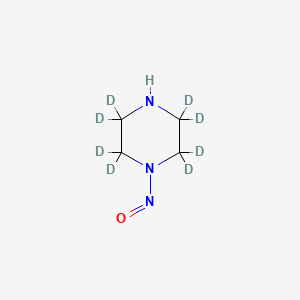

N-Nitrosopiperazine-d8

説明

N-Nitrosopiperazine-d8 is a deuterated form of N-Nitrosopiperazine, a nitrosamine compound. It is often used as a stable isotope-labeled compound in various scientific studies. The molecular formula of this compound is C4HD8N3O, and it has a molecular weight of 123.18 . This compound is primarily utilized in research related to carcinogenesis due to its potential carcinogenic properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosopiperazine-d8 involves the nitrosation of piperazine-d8. The reaction typically requires a nitrosating agent such as sodium nitrite in an acidic medium. The process can be summarized as follows:

- Dissolve piperazine-d8 in an aqueous acidic solution.

- Add sodium nitrite to the solution while maintaining a low temperature to control the reaction rate.

- Stir the mixture until the reaction is complete, then neutralize the solution and extract the product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

- Large-scale dissolution of piperazine-d8 in an acidic medium.

- Controlled addition of sodium nitrite to ensure consistent nitrosation.

- Continuous monitoring and adjustment of reaction conditions to optimize yield and purity.

- Use of industrial extraction and purification techniques to isolate the final product .

化学反応の分析

Types of Reactions

N-Nitrosopiperazine-d8 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert this compound to piperazine-d8 by removing the nitroso group.

Substitution: The nitroso group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: N-Nitrosopiperazine N-oxide.

Reduction: Piperazine-d8.

Substitution: Products vary based on the nucleophile used.

科学的研究の応用

N-Nitrosopiperazine-d8 is extensively used in scientific research, particularly in the following areas:

Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and nuclear magnetic resonance studies to trace reaction pathways and mechanisms.

Biology: It helps in studying the biological effects of nitrosamines, including their metabolism and interaction with biological molecules.

Medicine: Research on the carcinogenic properties of nitrosamines often involves this compound to understand cancer initiation and progression.

Industry: It is used in quality control and safety assessments of pharmaceuticals to detect and quantify nitrosamine impurities

作用機序

The precise mechanism of action of N-Nitrosopiperazine-d8 is not fully understood. it is believed to act as a DNA alkylating agent. This means it can bind to and modify DNA molecules, potentially causing structural and functional changes. These modifications can lead to mutations and contribute to the initiation of cancer .

類似化合物との比較

N-Nitrosopiperazine-d8 is compared with other nitrosamines such as:

N-Nitrosodimethylamine: Known for its high carcinogenic potential.

N-Nitrosodiethylamine: Another potent carcinogen used in similar research applications.

N-Nitrosomorpholine: Used in studies related to liver carcinogenesis.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in isotope-labeled studies. This property allows for more precise tracking and analysis in various scientific experiments .

生物活性

N-Nitrosopiperazine-d8 (CAS Number: 1330180-56-7) is a deuterated nitrosamine compound that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and mutagenicity. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C4HD8N3O

- Molecular Weight : 123.18 g/mol

- CAS Number : 1330180-56-7

- Purity : >95% (GC) .

This compound is a stable isotope-labeled derivative of N-nitrosopiperazine, which is known for its carcinogenic properties. The presence of deuterium allows for more precise tracking in biological systems and analytical studies.

Mechanisms of Biological Activity

N-Nitrosamines, including this compound, are believed to exert their biological effects primarily through the formation of DNA adducts, leading to mutations and potentially cancer. The nitroso group can react with nucleophilic sites on DNA, resulting in alkylation and subsequent mutagenic changes.

Key Mechanisms:

- DNA Alkylation : The nitroso group reacts with nucleophiles in DNA, forming stable adducts that can lead to mutations.

- Oxidative Stress : N-Nitrosamines can induce oxidative stress, contributing to cellular damage and carcinogenesis.

- Cellular Signaling Disruption : Alterations in cellular signaling pathways due to DNA damage may lead to uncontrolled cell proliferation.

Case Studies

-

Carcinogenicity Assessment :

A study evaluated the carcinogenic potential of this compound using rodent models. Results indicated a significant increase in tumor incidence in treated groups compared to controls, supporting its classification as a probable human carcinogen . -

Mutagenicity Testing :

In vitro assays using bacterial reverse mutation tests (Ames test) showed that this compound exhibited mutagenic activity, correlating with its ability to form DNA adducts . -

Environmental Impact Studies :

Research has focused on the detection and quantification of this compound in wastewater samples using advanced chromatographic techniques. Findings revealed trace levels of the compound, raising concerns about environmental exposure and potential health risks .

Analytical Methods

The detection and quantification of this compound have been achieved through various analytical methods:

| Method | Detection Limit | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | 1 µg/L | Environmental monitoring |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | 0.01 µg/L | Toxicological analysis |

| High-Performance Liquid Chromatography (HPLC) | 1 µg/L | Pharmaceutical analysis |

These methods demonstrate the compound's presence in various matrices, including environmental samples and biological fluids.

Safety and Regulatory Considerations

This compound is classified as a hazardous substance due to its potential health effects:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N-Nitrosopiperazine-d8 in environmental or biological samples?

this compound, as a deuterated nitrosamine, is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. The deuterated form (d8) serves as an internal standard to improve quantification accuracy by compensating for matrix effects and instrument variability. For environmental samples, solid-phase extraction (SPE) coupled with LC-MS/MS is preferred due to its sensitivity in detecting trace levels. Analytical protocols should validate specificity, linearity, and recovery rates using deuterated standards like those described for similar nitrosamines (e.g., N-Nitrosodiethyl-d10-amine) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Given its carcinogenicity, strict handling measures are required:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for all procedures involving open containers to prevent inhalation exposure.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water sprays, which may aerosolize the compound .

- Storage : Store in airtight, light-resistant containers at 0–6°C to minimize degradation .

Q. How does this compound form in industrial processes, and what are its primary precursors?

this compound forms via nitrosation of piperazine derivatives in the presence of nitrite (NO₂⁻) under acidic conditions. This reaction is prevalent in amine-based CO₂ capture systems, where piperazine reacts with nitrogen oxides (NOₓ) in flue gas. Key intermediates include protonated piperazine carbamates, which undergo nucleophilic attack by nitrite to yield the nitrosated product. The reaction is first-order in nitrite, carbamate species, and hydronium ions, with an activation energy of 84 ± 2 kJ/mol .

Advanced Research Questions

Q. What experimental design considerations are essential for studying the kinetics of this compound formation?

Kinetic studies should control:

- Temperature : Elevated temperatures (50–135°C) accelerate nitrosation but may also promote side reactions. Use isothermal batch reactors with precise thermostatic control .

- pH : Maintain acidic conditions (pH 3–5) to favor carbamate protonation, a critical step in the mechanism.

- Concentration Ranges : Vary nitrite (0.001–0.8 mol/dm³) and piperazine (0.1–5 mol/dm³) concentrations to establish rate dependencies. Quench reactions at timed intervals with ascorbic acid to halt nitrosation .

- Isotopic Tracers : Use deuterated piperazine (e.g., piperazine-d8) to track reaction pathways via MS fragmentation patterns .

Q. How can researchers mitigate this compound formation in CO₂ capture systems?

Strategies include:

- Inhibitors : Add ascorbic acid or urea to scavenge nitrite. Ascorbic acid reduces NO₂⁻ to NO, while urea reacts with nitrous acid to form non-reactive derivatives.

- Process Optimization : Reduce flue gas NOₓ levels via pre-scrubbing or operate at lower temperatures (<50°C) to slow kinetics.

- Alternative Amines : Use nitrosation-resistant amines (e.g., sterically hindered amines) that impede carbamate protonation .

Q. What methodologies address discrepancies in this compound quantification across different analytical platforms?

Discrepancies often arise from matrix effects (e.g., ion suppression in LC-MS) or calibration inconsistencies. To resolve these:

- Isotope Dilution : Normalize results using deuterated internal standards (e.g., this compound itself) to correct for recovery variations .

- Interlaboratory Validation : Share spiked samples with harmonized protocols to assess reproducibility.

- Data Analysis : Apply statistical tools (e.g., ANOVA) to evaluate systematic errors and refine detection limits .

Q. How does the deuterium labeling in this compound influence its stability compared to the non-deuterated form?

Deuterium substitution at the piperazine ring (C-D bonds) reduces vibrational energy, potentially increasing thermal stability. However, the nitrosamine group (-N-N=O) remains reactive. Stability studies should compare degradation rates under UV exposure and elevated temperatures using accelerated aging tests. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition thresholds .

Q. Methodological Resources

- Kinetic Modeling : Use Arrhenius plots to derive activation energies from rate constants measured at multiple temperatures .

- Risk Assessment : Apply the "Threshold of Toxicological Concern" (TTC) framework to estimate acceptable exposure limits, informed by carcinogenicity data from structural analogs .

特性

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-nitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTIZMOISGMZRJ-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])N=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858206 | |

| Record name | 1-Nitroso(2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330180-56-7 | |

| Record name | 1-Nitroso(2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。